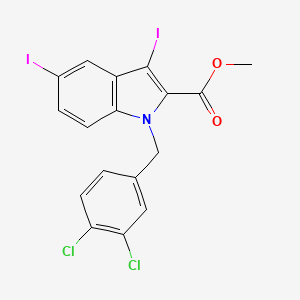

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate

Description

Historical Context of Diiodoindole Carboxylate Research

The study of halogenated indoles dates to the mid-20th century, with early investigations focusing on their roles as intermediates in alkaloid synthesis and dye production. Diiodoindole carboxylates gained prominence in the 1950s–1970s as researchers explored regioselective halogenation techniques. For instance, Kunori’s work in 1957 demonstrated bromination strategies for ethyl indole-2-carboxylate, laying groundwork for later iodination methods. These efforts aimed to stabilize reactive indole intermediates while introducing halogens to modulate electronic properties. The development of Hemetsberger indole synthesis in the 1970s further enabled access to 4-substituted indoles, critical for generating diverse halogenated variants. Early applications centered on photostable dyes, but the discovery of halogen-directed biological interactions shifted focus toward pharmaceutical applications by the 1990s.

Current Scientific Interest in Halogenated Indole Compounds

Contemporary research prioritizes halogenated indoles for their dual role as enzyme inhibitors and structural mimics of endogenous signaling molecules. The iodine atoms in diiodoindole derivatives enhance binding affinity through halogen bonding with protein targets, as evidenced in studies of Trypanosoma cruzi CYP51 inhibitors. Additionally, the electron-withdrawing effects of halogens improve metabolic stability, addressing limitations of unsubstituted indoles in drug development. Recent advances in cross-coupling reactions, such as those employing N-iodomorpholine hydroiodide, have expanded access to complex diiodoindole architectures. These synthetic breakthroughs support structure-activity relationship (SAR) studies, particularly in antiparasitic and anticancer research.

Properties

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2I2NO2/c1-24-17(23)16-15(21)11-7-10(20)3-5-14(11)22(16)8-9-2-4-12(18)13(19)6-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIUVKIKQDUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Halogens: The diiodo groups can be introduced via electrophilic iodination using iodine and an oxidizing agent.

Benzylation: The 3,4-dichlorobenzyl group can be added through a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Nucleophilic Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate has demonstrated significant antitumor activity in vitro. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- In Vitro Studies : Research conducted by the National Cancer Institute (NCI) indicated that this compound exhibits a high level of cytotoxicity against human tumor cells, with mean GI50 values suggesting effective growth inhibition at low concentrations .

Synthesis Methodologies

The synthesis of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate typically involves multi-step reactions that incorporate halogenation and esterification processes.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available indole derivatives.

- Halogenation : The introduction of iodine and chlorine is achieved through electrophilic aromatic substitution reactions.

- Esterification : The final step involves reacting the resulting acid with methanol in the presence of an acid catalyst to form the methyl ester.

This multi-step synthesis allows for the incorporation of various functional groups that can be modified for enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the efficacy of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate:

- Case Study 1 : A study published in Molecules highlighted the compound's potential as a lead candidate for developing new anticancer agents due to its favorable pharmacokinetic properties .

- Case Study 2 : Another research effort focused on the molecular docking studies of this compound, revealing strong binding affinities to key proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of halogens and the ester group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Compound A: Methyl 1-Methyl-β-Carboline-3-Carboxylate ()

- Core Structure : Unlike the indole scaffold of the target compound, this analog is a β-carboline (pyrido[3,4-b]indole), a tricyclic system with a fused pyridine ring.

- Substituents: A methyl group at position 1 and a methoxycarbonyl group at position 3. No halogens are present.

- Synthesis : Prepared via oxidation of a tetrahydro-β-carboline precursor using potassium permanganate (71.3% yield) .

- Spectroscopic Data :

Target Compound :

- Synthesis: Likely involves iodination (e.g., Ullmann coupling for C–I bonds) and alkylation for the 3,4-dichlorobenzyl group. No yield data is available.

- Spectroscopic Data : Expected downfield shifts for aromatic protons due to electron-withdrawing iodine atoms (e.g., δ >8.0 for C(3,5)H). The 3,4-dichlorobenzyl group would show splitting patterns in δ 6.8–7.5 .

Key Differences :

| Feature | Target Compound | Compound A (β-Carboline) |

|---|---|---|

| Core Structure | Indole | β-Carboline |

| Halogen Substitution | 3,5-Diiodo; 3,4-dichlorobenzyl | None |

| Synthetic Yield* | Not reported | 71.3% |

| Electronic Effects | Strong electron-withdrawing (I, Cl) | Moderate (methoxycarbonyl, methyl) |

Functional and Hypothetical Activity Comparisons

- Halogen-Bonding Potential: The target compound’s iodine and chlorine atoms enhance halogen-bonding interactions, which are critical in kinase inhibition (e.g., binding to ATP pockets). β-Carbolines lack this property but exhibit π-π stacking via their planar structure .

- Metabolic Stability : The dichlorobenzyl group may improve lipophilicity and resistance to oxidative metabolism compared to Compound A’s methyl substituent.

- Biological Targets: β-Carbolines are known for MAO inhibition and neuroactive properties, whereas halogenated indoles are explored in oncology (e.g., tubulin polymerization inhibitors) .

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C17H11Cl2I2NO2

- Molar Mass : 585.99 g/mol

- CAS Number : 866149-87-3

The compound's biological activity is primarily attributed to its structural features, particularly the indole nucleus and the carboxylate group. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. Specifically, studies have shown that derivatives of indole-2-carboxylic acids can inhibit viral integrases, which are critical for the replication of viruses such as HIV.

Key Findings:

- Integrase Inhibition : Research indicates that the indole core and the carboxyl group of methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate can chelate metal ions essential for integrase activity, thereby inhibiting viral DNA integration. This interaction is crucial for developing antiviral therapies targeting HIV .

- Antiviral Activity : The compound has been evaluated for its inhibitory effects on HIV-1 integrase with promising results. For instance, structural modifications on the indole scaffold have led to derivatives with significantly improved IC50 values (half-maximal inhibitory concentration), suggesting enhanced antiviral potency .

Biological Activity Data

The following table summarizes the biological activity data related to methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate and its derivatives:

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate | HIV-1 Integrase | 32.37 | Initial compound evaluation |

| Derivative 20a | HIV-1 Integrase | 0.13 | Optimized structure with enhanced binding |

| Derivative 4a | HIV-1 Integrase | 10.06 | Improved activity through structural modification |

Case Studies

Several studies have focused on the antiviral properties of indole derivatives:

- Study on Integrase Inhibitors : A study demonstrated that introducing hydrophobic substituents at specific positions on the indole ring significantly enhanced the inhibitory activity against HIV integrase. The optimized derivatives exhibited IC50 values ranging from 0.13 μM to 6.85 μM, indicating a substantial increase in potency compared to the parent compound .

- Molecular Docking Studies : Molecular docking analyses have provided insights into how these compounds interact with the integrase active site. The binding conformations suggest that specific modifications can lead to stronger interactions with key amino acids in the active site, thereby improving inhibitory efficacy .

Q & A

Basic Research Question

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₇H₁₁Cl₂I₂NO₂, MW 585.99 g/mol) .

- NMR Spectroscopy :

- HPLC-PDA/ELSD : Assesses purity (>98% by area normalization).

- Elemental Analysis : Verifies halogen content (Cl, I) .

How do the 3,4-dichlorobenzyl and diiodo substituents influence spectroscopic characterization?

Advanced Research Question

The heavy atoms (I, Cl) introduce distinct challenges:

- NMR Signal Broadening : Due to quadrupolar relaxation (I = 5/2), ¹H/¹³C signals near iodine may broaden or split. Use high-field NMR (≥500 MHz) and long relaxation delays .

- Mass Spectrometry Fragmentation : Iodine’s high mass affects isotopic patterns; HRMS with ESI+ is preferred for clarity.

- X-ray Crystallography : Heavy atoms enhance scattering, enabling precise structural determination despite crystal packing challenges .

How can reaction conditions be optimized to improve yield in the benzylation step?

Advanced Research Question

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance benzyl chloride reactivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF may improve solubility but increase side reactions.

- Temperature Control : Lower temperatures (0–25°C) reduce byproducts like dialkylation. Monitor via TLC or in-situ IR .

How does the substitution pattern of this compound compare to related indole derivatives in terms of bioactivity?

Advanced Research Question

Comparative analysis with analogs (e.g., fluoro-, bromo-substituted indoles) reveals:

- Electron-Withdrawing Effects : Diiodo groups enhance electrophilicity, potentially increasing interactions with nucleophilic enzyme residues.

- Steric Hindrance : The 3,4-dichlorobenzyl group may restrict binding to shallow receptor pockets.

- Biological Assays : Use enzymatic inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values vs. analogs like methyl 3,5-difluoro-indole-2-carboxylate .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

- Assay Reproducibility : Standardize protocols (e.g., cell line viability, ATP levels) across labs.

- Metabolic Stability : Test for iodine dehalogenation in vitro (liver microsomes) to rule out metabolite interference .

- Structural Reanalysis : Confirm batch purity via LC-MS and ensure correct stereochemistry (if applicable) .

What computational methods are suitable for studying its interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases).

- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (100 ns trajectories).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

What storage conditions are recommended to ensure compound stability?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Long-Term Stability : Monitor via periodic HPLC analysis; degradation products may include free carboxylic acid or dehalogenated species .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

- Analog Synthesis : Prepare derivatives with halogens (Br, F) or methyl groups at positions 3/5.

- Biological Testing : Screen against a panel of targets (e.g., cancer cell lines, bacterial strains).

- Electrostatic Potential Maps : Calculate using DFT (Gaussian 16) to identify reactive regions influencing activity .

What challenges arise in chromatographic purification due to its molecular complexity?

Advanced Research Question

- Column Selection : Use C18 or phenyl-hexyl stationary phases for better retention of halogenated compounds.

- Mobile Phase Optimization : Add ion-pairing agents (e.g., TFA) to reduce tailing caused by iodine’s polarizability.

- Detector Compatibility : UV detection at 254 nm may be suboptimal; employ ELSD or CAD for improved sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.